

# Application Notes and Protocols for the Quantification of Cannabitriol in Cannabis Extracts

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## Compound of Interest

Compound Name: *Cannabitriol*  
Cat. No.: *B085204*

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## Introduction

**Cannabitriol** (CBT) is a minor cannabinoid found in cannabis extracts that is gaining interest within the research and drug development community. Accurate and precise quantification of CBT is crucial for understanding its potential therapeutic effects, ensuring product consistency, and for overall quality control in cannabis-based formulations. These application notes provide a detailed protocol for the quantification of **Cannabitriol** and other cannabinoids in cannabis extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodology is based on the validated method described by Hewavitharana et al. (2022), which allows for the simultaneous quantification of 17 cannabinoids.<sup>[1][2]</sup>

## Principle of the Method

This method utilizes High-Performance Liquid Chromatography (HPLC) coupled with a Time-of-Flight Mass Spectrometer (TOF-MS) to separate, identify, and quantify **cannabitriol** and other cannabinoids in extracts. The sample is first extracted with an organic solvent, followed by dilution to bring the analyte concentrations within the calibration range. The extract is then injected into the LC-MS system. The HPLC separates the different cannabinoids based on their polarity. The mass spectrometer then detects and quantifies the individual compounds based on their mass-to-charge ratio.

# Apparatus and Reagents

## Apparatus

- High-Performance Liquid Chromatography (HPLC) system
- Time-of-Flight Mass Spectrometer (TOF-MS)
- Analytical balance
- Vortex mixer
- Centrifuge
- Pipettes
- Syringe filters (0.22 µm)
- HPLC vials

## Reagents

- **Cannabitriol** (CBT) analytical reference standard (e.g., from Cayman Chemical or Cerilliant)
- Internal Standard (IS), e.g., Ibuprofen
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formic acid (LC-MS grade)
- Cannabis extract sample

# Experimental Protocols

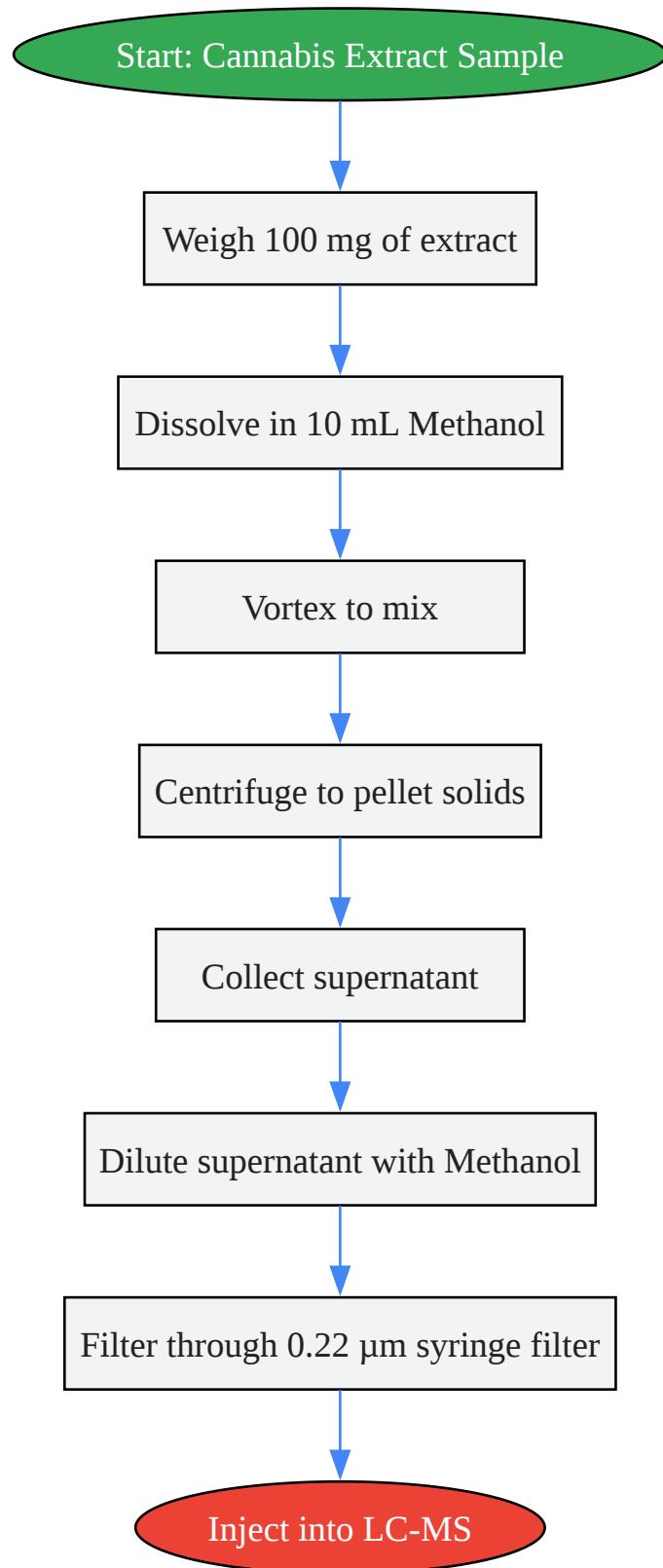
## Standard Preparation

- Primary Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of **Cannabitriol** analytical standard in methanol.

- Working Standard Stock Solution (0.025 mg/mL): Dilute the primary stock solution with methanol to prepare a working standard stock solution of 0.025 mg/mL.
- Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard (e.g., Ibuprofen) in methanol.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard stock solution with methanol to cover the desired concentration range. Add a constant amount of the internal standard to each calibration standard.

## Sample Preparation

The following workflow outlines the sample preparation procedure:



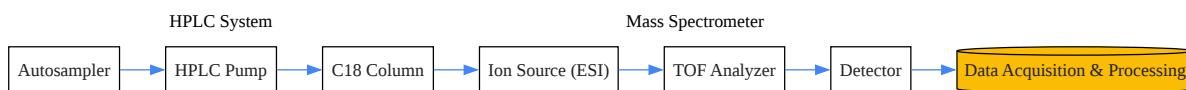
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Diagram 1: Sample Preparation Workflow

- Accurately weigh approximately 100 mg of the cannabis extract.
- Add 10 mL of methanol to the extract.
- Vortex the mixture thoroughly to ensure complete dissolution.
- Centrifuge the sample to pellet any insoluble material.
- Carefully collect the supernatant.
- Dilute the supernatant with methanol to a concentration within the calibration range.[\[1\]](#)
- Filter the diluted sample through a 0.22  $\mu$ m syringe filter into an HPLC vial.

## Instrumental Analysis: LC-MS

The following diagram illustrates the analytical workflow:



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Diagram 2: LC-MS Analytical Workflow

### 4.3.1. Liquid Chromatography (LC) Parameters

Parameter	Value
Column	C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 $\mu$ m)
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Methanol with 0.1% Formic Acid
Gradient	Optimized for separation of 17 cannabinoids[1]
Flow Rate	0.3 mL/min
Injection Volume	1 $\mu$ L[1]
Column Temperature	40 °C

#### 4.3.2. Mass Spectrometry (MS) Parameters

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Precursor Ion (m/z)	315.2 for Cannabitriol[1]
Acquisition Mode	Full Scan or Targeted MS
Collision Energy	Optimized for fragmentation of target analytes

## Data Presentation

The following table summarizes the quantitative data for the 17 cannabinoids as reported in the validated method by Hewavitharana et al. (2022).

Cannabinoid	Retention Time (min)	Precursor Ion (m/z)	LOD (pg)	LOQ (pg)	Recovery (%)	Linearity (R <sup>2</sup> )
CBDV	4.8	287.2	20	66	95	>0.99
THCV	5.6	301.2	18	60	98	>0.99
CBD	6.5	315.2	25	83	102	>0.99
CBG	6.6	317.2	22	73	99	>0.99
Δ8-THC	6.9	315.2	15	50	101	>0.99
Δ9-THC	7.1	315.2	12	40	105	>0.99
CBC	7.3	315.2	11	37	108	>0.99
CBN	7.5	311.2	14	46	103	>0.99
Cannabidiol (CBT)	7.8	315.2	30	100	97	>0.99
CBL	8.2	315.2	28	93	96	>0.99
CBDA	9.1	359.2	45	150	92	>0.99
CBGA	9.3	361.2	50	167	90	>0.99
THCA	9.8	359.2	35	117	94	>0.99
CBCA	10.2	359.2	40	133	91	>0.99
CBLA	10.5	359.2	55	183	88	>0.99
CBDVA	8.5	331.2	60	200	85	>0.99
THCVA	9.5	345.2	155	520	87	>0.99

(Data  
extracted  
and  
adapted  
from  
Hewavithar

ana et al.,  
2022)[1][2]

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## Conclusion

The described LC-MS method provides a robust and sensitive approach for the simultaneous quantification of **Cannabitriol** and 16 other cannabinoids in cannabis extracts. Adherence to the detailed protocols for sample preparation and instrumental analysis is critical for obtaining accurate and reproducible results. This methodology is well-suited for research, quality control, and drug development applications involving cannabis-derived products.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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